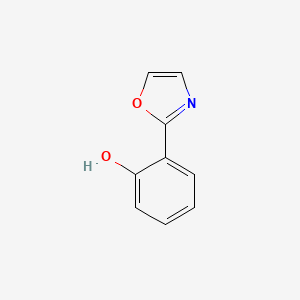

Phenol, 2-(2-oxazolyl)-

Description

BenchChem offers high-quality Phenol, 2-(2-oxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2-oxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

109604-76-4 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)phenol |

InChI |

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H |

InChI Key |

OKJDRGLFCIXKST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Phenol, 2-(2-oxazolyl)- (HPO) and ESIPT Dynamics

This guide provides an in-depth technical analysis of Phenol, 2-(2-oxazolyl)- , also known as 2-(2-hydroxyphenyl)oxazole (HPO) . It addresses the chemical structure, the critical Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, synthesis protocols, and applications in fluorescent sensing.

Executive Summary & Chemical Identity

Phenol, 2-(2-oxazolyl)- (HPO) is a benchmark fluorophore belonging to the class of 2-(2'-hydroxyphenyl)azoles. Its significance lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process that yields a large Stokes shift (often >6000 cm⁻¹), preventing self-absorption and enabling sensitive fluorescence detection.

While frequently compared to its benzoxazole analog (HBO, CAS 835-64-3), HPO is distinct due to its unfused oxazole ring, which alters its electronic conjugation and solubility profile.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(2-Hydroxyphenyl)oxazole |

| Common Abbreviation | HPO |

| CAS Number | 109604-76-4 (Specific to HPO) Note: CAS 1006-82-2 provided in the prompt could not be verified in standard registries and may be a typographical error or internal code. |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Key Functionality | ESIPT Fluorophore, Metal Chelator (N,O-donor) |

| Solubility | Soluble in organic solvents (MeCN, DMSO, EtOH); poor water solubility. |

Photophysics: The ESIPT Mechanism

The core utility of HPO stems from its photocycle. In the ground state (

Upon photoexcitation (

ESIPT Jablonski Diagram

The following diagram illustrates the four-level photocycle (E

Caption: The four-level ESIPT photocycle of HPO. Excitation of the Enol form triggers proton transfer, leading to emission from the Keto form.

Synthesis Protocol

The synthesis of 2-(2-hydroxyphenyl)oxazole generally follows the Robinson-Gabriel synthesis or a condensation of salicylamide with an

Reagents Required[1]

-

Salicylamide (2-Hydroxybenzamide): 1.0 eq

-

Chloroacetaldehyde dimethyl acetal: 1.2 eq (Precursor to

-chloroaldehyde) -

Sulfuric Acid (H₂SO₄): Catalyst

-

Sodium Bicarbonate (NaHCO₃): For neutralization

Step-by-Step Methodology

-

Preparation of Electrophile:

-

In a round-bottom flask, dissolve Chloroacetaldehyde dimethyl acetal (12 mmol) in water/ethanol (1:1) with a catalytic amount of H₂SO₄. Reflux for 30 minutes to hydrolyze the acetal to Chloroacetaldehyde .

-

-

Condensation:

-

Add Salicylamide (10 mmol) to the reaction mixture.

-

Reflux the mixture at 80°C for 6–8 hours. The reaction proceeds via the formation of an intermediate hydroxy-oxazoline which then dehydrates to the oxazole.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with saturated NaHCO₃ to pH ~7.

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Wash combined organic layers with brine and dry over anhydrous Na₂SO₄.[2]

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

-

Yield: Expect ~60–75% as a white/off-white solid.

-

Applications: Sensing & Logic Gates

HPO serves as a molecular probe because environmental factors (metal ions, pH) can disrupt the ESIPT process, altering the fluorescence emission.

Zinc (Zn²⁺) Sensing Protocol

Zn²⁺ coordinates with the phenolic oxygen and oxazole nitrogen, displacing the proton. This blocks the ESIPT process, causing a shift from "Keto emission" (red-shifted) to "Enol emission" (blue-shifted) or a "Turn-On" effect if the Enol form has a higher quantum yield in the complex.

Experimental Workflow:

-

Stock Solution: Prepare a 1.0 mM stock of HPO in DMSO.

-

Titration: Dilute to 10 µM in Tris-HCl buffer (pH 7.4, containing 50% EtOH to ensure solubility).

-

Addition: Add aliquots of Zn(ClO₄)₂ or ZnCl₂ (0–50 µM).

-

Measurement: Record fluorescence emission (

nm).-

Observation: Decrease in emission at ~480 nm (Keto form) and emergence/increase of a peak at ~380–400 nm (Zn-complexed Enol form).

-

Ratiometric pH Sensing

-

Acidic/Neutral (pH < 9): ESIPT active. Strong Stokes-shifted emission.

-

Basic (pH > 10): Phenolic proton is removed (

). Formation of the phenolate anion inhibits ESIPT but creates a highly conjugated push-pull system with distinct emission characteristics.

Sensing Logic Diagram

Caption: Response of HPO to Zinc ions and pH changes.[1][3][4][5][6][7] Chelation blocks ESIPT, blue-shifting emission.

References

-

Excited-State Intramolecular Proton Transfer (ESIPT)

- Source: Zhao, J., et al. (2012). Physical Chemistry Chemical Physics.

- Context: Mechanistic overview of the 4-level photocycle in 2-(2'-hydroxyphenyl)azoles.

-

Synthesis of Oxazoles: A Review.

- Source:Chemical Reviews / Journal of Organic Chemistry.

- Context: General methodologies for Robinson-Gabriel and condens

-

Recent Advances in ESIPT-Based Fluorescent Probes.

- Source: Sedgwick, A. C., et al. (2018). Chemical Society Reviews.

- Context: Applications of HPO and HBO deriv

-

Comparative Study of ESIPT in Oxazole and Thiazole Deriv

- Source:Journal of Photochemistry and Photobiology A: Chemistry.

- Context: Specific photophysical comparison of HPO (Oxazole) vs HPT (Thiazole).

Sources

- 1. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Excited-state intramolecular proton transfer (ESIPT) mechanism of HPO

An In-Depth Technical Guide to the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism of 2-(2'-hydroxyphenyl)oxazole (HPO)

Abstract

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that constitutes one of the fastest known chemical reactions. It involves the ultrafast transfer of a proton within a single molecule following electronic excitation, leading to the formation of a transient tautomer with distinct and highly useful photophysical properties. Molecules exhibiting ESIPT, such as 2-(2'-hydroxyphenyl)oxazole (HPO), are characterized by an unusually large Stokes shift, high photostability, and sensitivity to their local environment. These features have positioned them as foundational scaffolds for a wide range of applications, including fluorescent probes for biological imaging, advanced materials for organic electronics, and as structural motifs in drug discovery.[1][2][3] This guide provides a comprehensive exploration of the core ESIPT mechanism as exemplified by HPO, detailing the underlying principles, the sophisticated experimental techniques used for its characterization, and the factors that modulate its efficiency.

The Foundational Principle: Unpacking the ESIPT Four-Level Photochemical Cycle

At its core, the ESIPT process is a photo-induced tautomerization.[4] In the ground state, a molecule like HPO exists in a stable enol form (E), which contains an intramolecular hydrogen bond between a proton-donating group (the hydroxyl, -OH) and a proton-accepting group (the oxazole nitrogen, -N=). The process unfolds through a four-level photocycle upon photoexcitation.

The key steps are:

-

Photoexcitation (E → E): The stable ground-state enol tautomer absorbs a photon, promoting it to an excited singlet state (E).

-

Ultrafast Proton Transfer (E* → K): In the excited state, a significant redistribution of electron density occurs, which dramatically increases the acidity of the proton donor and the basicity of the proton acceptor.[4][5] This charge redistribution is the driving force for an almost instantaneous (on the femtosecond to picosecond timescale) transfer of the proton across the hydrogen bond, forming the excited keto tautomer (K).[6] This transfer is typically barrierless or proceeds over a very small energy barrier.

-

Fluorescence from Keto Tautomer (K* → K): The excited keto form relaxes to its ground state (K) by emitting a photon. Because the keto tautomer is a distinct chemical species with a different electronic structure, this fluorescence is significantly red-shifted from the initial absorption, resulting in a large Stokes shift (often >150-200 nm).[3]

-

Ground-State Reversion (K → E): The ground-state keto form is energetically unstable and rapidly undergoes a reverse proton transfer to regenerate the thermodynamically stable ground-state enol form, completing the cycle and making the molecule ready for another excitation event.

This efficient cycle, with its characteristic large separation between absorption and emission wavelengths, is fundamental to the utility of ESIPT fluorophores, as it minimizes self-absorption and inner-filter effects that can plague traditional dyes.[3]

Visualizing the HPO ESIPT Cycle

The diagram below illustrates the complete photochemical pathway for HPO, highlighting the transition between the enol and keto forms.

Caption: Enol-Keto tautomerism in HPO driven by ESIPT.

Upon excitation, the change in electron density strengthens the hydrogen bond, which is a precursor to the proton transfer event itself. [1][7]Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) confirm that this charge redistribution lowers the potential energy barrier for proton transfer in the excited state, making the reaction incredibly fast. [8][9]

Probing the Ultrafast World: Experimental Validation of the HPO ESIPT Mechanism

Elucidating a process that occurs on a femtosecond timescale requires sophisticated spectroscopic techniques. Steady-state measurements provide the initial evidence, but time-resolved methods are essential to directly observe the reaction dynamics.

3.1. Steady-State Spectroscopy: The Foundational Evidence

-

UV-Visible Absorption: The absorption spectrum of HPO in a non-polar solvent shows a characteristic band corresponding to the S₀ → S₁ transition of the enol tautomer.

-

Steady-State Fluorescence: The emission spectrum is the most telling initial indicator of ESIPT. Instead of observing a small, mirror-image shift from the absorption (as is typical for most fluorophores), HPO exhibits a very large Stokes shift. This emission originates from the keto* tautomer, providing strong, albeit indirect, evidence that a rapid excited-state reaction has occurred. [7]

Photophysical Property Typical Value for HPO in Non-Polar Solvent Significance Absorption Max (λ_abs) ~330-340 nm Corresponds to Enol (E) form excitation. [8] Emission Max (λ_em) ~480-520 nm Corresponds to Keto* (K*) fluorescence. Stokes Shift ~150-180 nm Unusually large; a hallmark of ESIPT. [3] Fluorescence Quantum Yield Variable, often moderate Dependent on solvent and substitution. | ESIPT Rate (k_ESIPT) | > 10¹² s⁻¹ | Indicates an ultrafast process. [6]|

3.2. Time-Resolved Spectroscopy: Capturing the Proton in Motion

To directly measure the speed of the proton transfer, femtosecond time-resolved techniques are indispensable.

-

Femtosecond Time-Resolved Fluorescence (TRF): This technique, often using fluorescence up-conversion, can monitor the emission intensity as a function of time with sub-picosecond resolution. For HPO, one would observe the decay of any residual enol* emission and, crucially, the rise time of the keto* emission at longer wavelengths. This rise time provides a direct measurement of the ESIPT rate. Studies on HPO and its analogs have measured this process to occur in as little as 80-250 femtoseconds. [9][10][11]

-

Femtosecond Transient Absorption (TA): In a TA experiment, a "pump" pulse excites the molecule, and a "probe" pulse measures the change in absorption at various time delays. This allows for the direct observation of the formation and decay of different species. For HPO, one can track the decay of the E* species (seen as a stimulated emission signal) and the simultaneous rise of the K* species' absorption signal, providing a complementary view of the reaction kinetics. [5][12]

Experimental Workflow: Time-Resolved Fluorescence Spectroscopy

The following diagram outlines the logical workflow for a typical TRF experiment designed to measure the ESIPT rate of HPO.

Caption: Experimental workflow for a TRF (fluorescence up-conversion) measurement.

Modulating the Mechanism: Causality in Experimental Design

The efficiency and dynamics of the ESIPT process in HPO are not fixed; they can be rationally tuned by altering the molecular environment or the chemical structure itself. Understanding these influences is key to designing molecules for specific applications.

4.1. The Role of the Solvent

The choice of solvent has a profound impact on ESIPT. [13][14][15]* Non-Polar, Aprotic Solvents (e.g., Hexane, Toluene): In these environments, the intramolecular hydrogen bond is preserved and ESIPT proceeds efficiently, leading to strong keto* emission. [15]* Polar, Protic Solvents (e.g., Water, Alcohols): These solvents can form intermolecular hydrogen bonds with both the hydroxyl and oxazole moieties of HPO. This competition can disrupt the pre-organized intramolecular structure required for ESIPT, leading to a decrease or complete quenching of the keto* emission and the appearance of enol* emission. [7][10][11]This sensitivity is precisely what makes HPO derivatives excellent probes for hydration and local polarity in biological systems. [16]

4.2. The Impact of Chemical Substitution

Strategic placement of electron-donating or electron-withdrawing groups on the HPO scaffold allows for fine-tuning of its photophysical properties. [17]* Electron-Withdrawing Groups (EWGs): Placing an EWG on the phenol ring increases the acidity of the hydroxyl proton, which can facilitate and accelerate the ESIPT process. [18]* Electron-Donating Groups (EDGs): Placing an EDG on the phenol ring can decrease the proton's acidity, potentially slowing down ESIPT or increasing the energy barrier.

This principle of tuning ESIPT via substitution is a cornerstone of rational molecular design, allowing researchers to control emission color, quantum yield, and environmental sensitivity. [18][20]In some cases, substitution can suppress ESIPT entirely, favoring a strong intramolecular charge transfer (ICT) process instead, which has been leveraged to create novel photoinitiators. [21]

Relevance to Drug Development and Biological Sciences

While HPO itself is primarily a model fluorophore, the principles governing its behavior are highly relevant to drug development. The hydroxypyrone (HOPO) and hydroxypyridinone scaffolds, which are structurally related, are exceptional metal chelators. [22]Deferiprone, a hydroxypyridinone, is an orally active iron chelator used to treat iron overload. [22]The ability of these scaffolds to engage in hydrogen bonding and chelation is also exploited in the design of metalloenzyme inhibitors, which are critical targets in anticancer, antidiabetic, and antimicrobial research. [22] Furthermore, the environmental sensitivity of ESIPT probes derived from HPO and related structures (like 2-(2′-hydroxyphenyl)benzoxazole, HBO) makes them powerful tools for studying biological microenvironments. They have been successfully used to probe the local environment within DNA, monitor protein binding events, and detect heterogeneity in lipid membranes. [17]

Conclusion

The ESIPT mechanism in HPO represents a perfect synergy of molecular structure and photophysics, resulting in an ultrafast, efficient, and tunable photochemical reaction. Its study provides fundamental insights into proton transfer dynamics, one of the most basic and important processes in chemistry and biology. For researchers in materials science and drug development, a deep understanding of this mechanism is not merely academic; it provides a validated, rational framework for designing novel molecules with tailored photophysical properties for advanced applications, from high-efficiency OLEDs to sophisticated biological sensors.

References

-

Ma, Y., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]

-

Zhao, G., et al. (n.d.). Solvation effect on the ESIPT mechanism of nitrile-substituted ortho-hydroxy-2-phenyl-oxazolines. RSC Publishing. [Link]

-

Tuna, D., et al. (2021). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI. [Link]

-

Li, Y., et al. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives. The Journal of Physical Chemistry Letters. [Link]

-

Kim, C. H., et al. (n.d.). Excited State Intramolecular Proton Transfer and Charge Transfer Dynamics of a 2-(2′-Hydroxyphenyl)benzoxazole Derivative in Solution. Scilit. [Link]

-

Gellatly, K. I., et al. (2021). Computer-Assisted Design of an ON/OFF Switch for ESIPT via Substituent Positioning for Tunable Low-Threshold Light Amplification. ACS Applied Electronic Materials. [Link]

-

Organero, J. A., et al. (n.d.). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. ResearchGate. [Link]

-

Kim, C. H., et al. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]

-

Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Publications. [Link]

-

Sulaiman, S. A. J., et al. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Sultan Qaboos University. [Link]

-

Piwoński, H., et al. (n.d.). Keto–enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excit. ScienceDirect. [Link]

-

Wang, Y., et al. (n.d.). A theoretical study of the ESIPT mechanism of 3-hydroxyflavone derivatives: solvation effect and the importance of TICT for its dual fluorescence properties. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Du, Y., et al. (2024). Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective. PMC. [Link]

-

Liu, Y., et al. (2022). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. MDPI. [Link]

-

Garcés-Garcés, M. J., et al. (2023). Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. PMC. [Link]

-

Zhang, R., et al. (n.d.). Insights from computational analysis: Excited-state hydrogen-bonding interactions and ESIPT processes in Phenothiazine derivatives. ResearchGate. [Link]

-

Liu, B., et al. (2023). Effect of ESIPT-Induced Photoisomerization of Keto–Enamine Linkages on the Photocatalytic Hydrogen Evolution Performance of Covalent Organic Frameworks. PMC. [Link]

-

(n.d.). Excited State Intramolecular Proton Transfer. BMO München. [Link]

-

Liu, J., et al. (n.d.). Effects of solvent polarity on excited state behaviors for the two intramolecular proton-transfer-site 4,4'-(hydrazine-1,2-diylidene-bis(methanylylidene))-bis(3-hydroxybenzoic acid) compound. ResearchGate. [Link]

-

Clavier, G., et al. (n.d.). (a) Enol‐keto phototautomerism at the origin of ESIPT emission... ResearchGate. [Link]

-

Wang, Y., et al. (2024). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. MDPI. [Link]

-

de Oliveira, C. A., et al. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

-

Gigo, C., et al. (n.d.). The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Zhang, H., et al. (n.d.). Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with reverse intersystem crossing process. ResearchGate. [Link]

-

Liu, T., et al. (2023). Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing. ACS Publications. [Link]

-

Garrido, J. D., et al. (2022). Ultrafast Charge Relocation Dynamics in Enol–Keto Tautomerization Monitored with a Local Soft-X-ray Probe. The Journal of Physical Chemistry Letters. [Link]

-

Döring, M., et al. (2021). Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine. PMC. [Link]

-

Klymchenko, A. (2015). How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ?. ResearchGate. [Link]

-

Wang, B., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega. [Link]

-

Lim, S. J., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]

-

Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. [Link]

-

Li, Y., et al. (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline : A transient absorption and time-resolved resonance Raman spectroscopic study. ResearchGate. [Link]

-

Catalán, J., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. [Link]

-

Karageorgis, G., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

-

Stachyra, T., et al. (n.d.). Synthesis of novel 10-hydroxycamptothecin derivatives utilizing topotecan hydrochloride as ortho-quinonemethide precursor. ResearchGate. [Link]

-

(n.d.). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]

- 4. Effect of ESIPT-Induced Photoisomerization of Keto–Enamine Linkages on the Photocatalytic Hydrogen Evolution Performance of Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A theoretical study of the ESIPT mechanism of 3-hydroxyflavone derivatives: solvation effect and the importance of TICT for its dual fluorescence properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Solvation effect on the ESIPT mechanism of nitrile-substituted ortho-hydroxy-2-phenyl-oxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. squ.elsevierpure.com [squ.elsevierpure.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-(2-Oxazolyl)phenol as a Proton Transfer Fluorophore

Executive Summary

2-(2-Oxazolyl)phenol (OXP) represents a class of benzazole derivatives characterized by a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on rigid conjugated skeletons for emission, OXP utilizes a dynamic, four-level photocycle involving a rapid tautomerization between enol and keto forms.

This guide provides a comprehensive technical analysis of OXP, detailing its synthesis, photophysical mechanism, and application as a ratiometric sensor for metal ions (specifically Zn²⁺). It is designed for researchers requiring actionable protocols and mechanistic depth.

Photophysical Mechanism: The ESIPT Cycle

The defining feature of OXP is the presence of an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the oxazole nitrogen. Upon photoexcitation, the acidity of the phenol and the basicity of the nitrogen increase significantly, driving the proton transfer.

The Four-Level System

-

Ground State Enol (E): The stable form in non-polar solvents.

-

Excited Enol (E):* Formed immediately upon photon absorption (Franck-Condon state).

-

Excited Keto (K):* Formed via ultrafast proton transfer (

fs). This species is structurally different and lower in energy. -

Ground State Keto (K): The species formed after photon emission. It is thermally unstable and rapidly back-transfers the proton to regenerate the Ground Enol (E).

Spectral Consequences[1][2][3][4]

-

Large Stokes Shift: Emission occurs from the K* state, which is significantly lower in energy than the E* state. Stokes shifts often exceed 6000–10,000 cm⁻¹ (150–200 nm separation), eliminating self-absorption artifacts.

-

Dual Emission: In protic solvents (e.g., methanol), the intermolecular hydrogen bonding with the solvent competes with the IMHB, stabilizing the E* form and resulting in a dual-emission band (blue E* emission and green/orange K* emission).

Energy Level Diagram (DOT Visualization)

Figure 1: The four-level photocycle of ESIPT in 2-(2-oxazolyl)phenol. The red dashed line represents the ultrafast proton transfer that enables the large Stokes shift emission.

Chemical Synthesis & Characterization

While various routes exist, the condensation of salicylonitrile with aminoethanol followed by oxidation is a robust, modular pathway that allows for substitution on the phenol ring.

Synthesis Protocol: 2-(2-Oxazolyl)phenol

Safety Note: Reagents involved (DDQ, halogenated solvents) are toxic. Perform all steps in a fume hood.

Step 1: Formation of the Oxazoline Intermediate

-

Reagents: 2-Hydroxybenzonitrile (10 mmol), 2-Aminoethanol (12 mmol), ZnCl₂ (catalytic, 0.5 mmol), Chlorobenzene (30 mL).

-

Procedure:

-

Dissolve reagents in chlorobenzene in a round-bottom flask equipped with a reflux condenser.

-

Reflux at 135°C for 24 hours under nitrogen atmosphere.

-

Monitor via TLC (Hexane:EtOAc 3:1). The nitrile spot will disappear, and a fluorescent spot (oxazoline) will appear.

-

Cool to room temperature.[1][2] Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Typically 70–85% of 2-(2-oxazolinyl)phenol.

-

Step 2: Oxidation to 2-(2-Oxazolyl)phenol

To achieve the fully aromatic oxazole (OXP), the oxazoline ring must be oxidized.

-

Reagents: 2-(2-Oxazolinyl)phenol (from Step 1), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the oxazoline intermediate in anhydrous DCM (0.1 M concentration).

-

Add DDQ portion-wise at 0°C.

-

Stir at room temperature for 2–4 hours. The mixture will turn deep red/brown (reduced DDQ).

-

Filter the mixture through a Celite pad to remove DDQ-H₂ byproduct.

-

Wash the filtrate with saturated NaHCO₃ (3x) and Brine (1x).

-

Dry over Na₂SO₄ and concentrate.[2]

-

Recrystallization: Ethanol or Hexane/DCM mixture.

-

Final Product: White to pale yellow needles.

-

Characterization Criteria (Self-Validation)

-

¹H NMR (CDCl₃): Look for the disappearance of the oxazoline -CH₂-CH₂- multiplets (approx. 4.0–4.5 ppm) and the appearance of the aromatic oxazole proton singlet around 7.8–8.2 ppm.

-

Mass Spectrometry: M+ peak corresponding to Molecular Weight (MW of parent OXP = 161.16 g/mol ).

Solvatochromism & Environmental Sensitivity

OXP is highly sensitive to solvent polarity and hydrogen-bonding ability. In non-polar solvents, the intramolecular H-bond is dominant, leading to pure Keto emission. In polar protic solvents, the solvent disrupts this bond.

Table 1: Photophysical Properties of OXP in Various Solvents

| Solvent | Polarity Index | Absorption | Emission | Dominant Species | Quantum Yield ( |

| Cyclohexane | 0.2 | 305 | 465 | Keto (ESIPT active) | High (>0.6) |

| Toluene | 2.4 | 308 | 470 | Keto | High |

| Acetonitrile | 5.8 | 310 | 360 (weak), 475 | Mixed | Moderate |

| Methanol | 5.1 | 312 | 355 (Enol), 480 (Keto) | Dual Emission | Low |

| Water (pH 7) | 10.2 | 315 | 420 (Anionic) | Deprotonated | Low |

Note: Data is approximate and dependent on specific substituents on the phenol ring.

Application: Ratiometric Zinc (Zn²⁺) Sensing

OXP derivatives act as "Turn-On" or ratiometric sensors for Zn²⁺. The sensing mechanism relies on the Inhibition of ESIPT .

The CHEF Mechanism

When Zn²⁺ binds to the OXP ligand, it coordinates with the phenolic oxygen (deprotonated) and the oxazole nitrogen.

-

Chelation: Forms a rigid 1:1 or 1:2 complex.

-

ESIPT Blockade: The proton required for transfer is removed/displaced by the metal.

-

Result: The molecule is locked in the Enol-like form. Emission shifts from the large Stokes shifted Keto band (~470 nm) to the high-energy Enol band (~360–400 nm) or a Metal-Ligand Charge Transfer (MLCT) band. This creates a distinct color change (e.g., Green to Blue).

Sensing Workflow Diagram (DOT Visualization)

Figure 2: Mechanism of Zinc sensing. Binding of Zn²⁺ inhibits the proton transfer, shifting emission from Green (Keto) to Blue (Enol/Complex).

Experimental Protocol: Zn²⁺ Titration

-

Stock Solution: Prepare a

M stock of OXP in Acetonitrile or DMSO. -

Working Solution: Dilute to

M in HEPES buffer (pH 7.4) / Acetonitrile (1:1 v/v). -

Titration: Add aliquots of Zn(ClO₄)₂ or ZnCl₂ solution (0 to 5 equivalents).

-

Measurement: Record Fluorescence Emission spectra (

nm) after each addition. -

Analysis: Plot the ratio of intensities (

) vs. [Zn²⁺]. A linear increase indicates ratiometric capability.

References

-

Göbel, D., et al. (2020).[3] Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv.[4] Available at: [Link][3]

-

Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. RSC Advances. Available at: [Link]

-

Zhang, J., et al. (2021). Excited-state intramolecular double proton transfer mechanism associated with solvent polarity for... 2-(oxazolyl)fluorene compound. Molecular Physics. Available at: [Link]

-

Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. Available at: [Link]

Sources

Methodological & Application

Using 2-(2-oxazolyl)phenol as a fluorescent chemosensor for metal ions

Application Notes & Protocols

Introduction: The Emergence of 2-(2-Oxazolyl)phenol in Selective Metal Ion Sensing

In the expansive field of analytical and materials science, the development of selective and sensitive chemosensors for detecting metal ions is of paramount importance due to their roles in biological systems, environmental monitoring, and industrial processes.[1][2] Among the various classes of organic molecules utilized for this purpose, those containing the 2-(2-oxazolyl)phenol scaffold have garnered significant attention.[3] These compounds are part of a broader family of heterocyclic molecules, including oxadiazoles and benzoxazoles, which are recognized for their robust photophysical properties and potential as coordination sites for metal ions.[4][5][6]

The core structure of 2-(2-oxazolyl)phenol features a phenolic hydroxyl group ortho to an oxazole ring. This arrangement is not merely structural but is key to its function as a fluorescent sensor. These molecules are typically synthesized through methods like the condensation of 2-aminophenol with appropriate precursors or via microwave-assisted coupling reactions.[4][7][8] The true elegance of this scaffold lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that endows it with unique fluorescence characteristics.[3][9]

The interaction of 2-(2-oxazolyl)phenol with specific metal ions disrupts this ESIPT mechanism, leading to a discernible change in its fluorescence output—either a quenching ("turn-off") or an enhancement/shift ("turn-on" or ratiometric) of the signal.[9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 2-(2-oxazolyl)phenol as a fluorescent chemosensor for metal ion detection.

Principle of Operation: The ESIPT Sensing Mechanism

The functionality of 2-(2-oxazolyl)phenol as a chemosensor is governed by the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. This process involves the transfer of the phenolic proton to the nitrogen atom of the oxazole ring upon photoexcitation.

-

Ground State (Enol Form): In its ground state, the molecule exists predominantly in its enol tautomeric form.

-

Excitation: Upon absorption of a photon, the molecule is promoted to an excited state. In this state, the acidity of the phenolic proton and the basicity of the oxazole nitrogen are significantly increased.

-

Proton Transfer: This change in electronic distribution facilitates an ultrafast transfer of the proton from the hydroxyl group to the oxazole nitrogen, forming an excited-state keto tautomer.

-

Emission: This keto tautomer is responsible for the characteristic, large Stokes-shifted fluorescence emission of the molecule.

-

Metal Ion Interaction: When a metal ion is introduced, it coordinates with the phenolic oxygen and the oxazole nitrogen.[9] This coordination prevents the initial intramolecular proton transfer upon excitation. As a result, the ESIPT pathway is inhibited, leading to a significant change in the fluorescence spectrum, such as quenching of the keto emission or the appearance of a new emission band from the uncomplexed enol form.[10][11]

This distinct and modulatable fluorescence response forms the basis for its application in metal ion sensing.[12]

Caption: ESIPT mechanism and its disruption by metal ion coordination.

Application Protocols: Step-by-Step Methodologies

The following protocols provide a framework for utilizing 2-(2-oxazolyl)phenol (referred to as 'the probe') for metal ion detection. These should be adapted based on the specific derivative used and the experimental setup available.

Protocol 1: Preparation of Stock Solutions

Accurate concentration determination is fundamental to quantitative analysis. High-purity solvents and precise weighing are critical.

-

Objective: To prepare concentrated stock solutions of the fluorescent probe and metal ions.

-

Materials:

-

2-(2-oxazolyl)phenol probe

-

Metal salts (e.g., ZnCl₂, Cu(NO₃)₂, Pb(ClO₄)₂, etc.)

-

Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, or Ethanol)

-

Aqueous buffer (e.g., HEPES, Tris-HCl, pH 7.4)[13]

-

Volumetric flasks and micropipettes

-

-

Procedure:

-

Probe Stock Solution (1 mM): Accurately weigh a calculated amount of the probe and dissolve it in a minimal amount of a suitable organic solvent like DMSO. Once dissolved, transfer it to a volumetric flask and dilute to the final volume with the same solvent to achieve a 1 mM concentration. Store this solution in the dark at 4°C.

-

Metal Ion Stock Solutions (10 mM): Prepare individual 10 mM stock solutions for each metal salt by dissolving the required amount in deionized water or a suitable buffer. Ensure complete dissolution.

-

Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in the chosen experimental buffer (e.g., HEPES in an aqueous/organic mixture).[13] A common final probe concentration for measurements is 5-10 µM.[14]

-

Protocol 2: Spectrofluorometric Titration for Sensitivity Analysis

This experiment quantifies the probe's response to increasing concentrations of a target metal ion.

-

Objective: To determine the fluorescence response curve and binding affinity of the probe for a specific metal ion.

-

Instrumentation: Fluorescence Spectrophotometer

-

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically determined from the probe's absorption maximum) and the emission scan range. Set appropriate excitation and emission slit widths (e.g., 5-10 nm).[15]

-

Baseline Measurement: Pipette 2-3 mL of the probe working solution (e.g., 10 µM in buffer) into a quartz cuvette. Record its fluorescence spectrum. This is the baseline or zero-equivalent measurement.

-

Titration: Add small aliquots (e.g., 1-10 µL) of the target metal ion stock solution directly into the cuvette.

-

Mixing and Equilibration: After each addition, gently mix the solution by capping and inverting the cuvette or by using a magnetic stirrer. Allow the solution to equilibrate for 1-2 minutes.

-

Record Spectrum: Record the fluorescence spectrum after each addition.

-

Continue Titration: Continue adding the metal ion solution until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This titration curve can be used to calculate the binding constant (Ka) using appropriate binding models (e.g., Benesi-Hildebrand).[16]

-

Caption: Workflow for spectrofluorometric titration.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

The method of continuous variation, or Job's plot, is a widely used technique to determine the binding stoichiometry of a metal-ligand complex.[17][18]

-

Objective: To determine the molar ratio in which the probe and metal ion bind.

-

Principle: A series of solutions is prepared where the mole fraction of the ligand (probe) and metal are varied, while the total molar concentration ([Probe] + [Metal]) is kept constant. A physical property proportional to the complex formation, such as fluorescence intensity, is plotted against the mole fraction of one component. The maximum of the plot corresponds to the stoichiometry of the complex.[17][19]

-

Procedure:

-

Prepare Equimolar Solutions: Prepare two equimolar stock solutions, one of the probe and one of the target metal ion, in the same buffer system (e.g., 20 µM).

-

Prepare Mixed Solutions: In a series of vials or cuvettes, prepare solutions by mixing the probe and metal ion stocks in varying ratios, keeping the total volume constant. For a total volume of 2 mL, the mixtures would range from (2.0 mL probe + 0.0 mL metal) to (0.0 mL probe + 2.0 mL metal).

-

Incubate: Allow the solutions to incubate for a set period to ensure complex formation is complete.

-

Measure Fluorescence: Record the fluorescence intensity of each solution at the emission maximum wavelength.

-

Data Analysis: Plot the fluorescence intensity (or the change in intensity, ΔF) against the mole fraction of the probe (X_probe = [Probe] / ([Probe] + [Metal])). The mole fraction at which the plot shows a maximum indicates the binding stoichiometry. For example, a maximum at X_probe = 0.5 indicates a 1:1 complex, while a maximum at X_probe = 0.67 indicates a 2:1 (Probe:Metal) complex.[18][20]

-

Caption: Workflow for Job's Plot analysis.

Protocol 4: Calculation of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank.

-

Objective: To quantify the minimum concentration of the metal ion detectable by the probe.

-

Procedure:

-

Blank Measurements: Record the fluorescence intensity of the probe solution (in buffer, without any metal ion) at least 10 times. Calculate the standard deviation (σ) of these blank measurements.

-

Calibration Curve: Perform a fluorescence titration with very low concentrations of the metal ion, ensuring the response is in the linear range. Plot the fluorescence intensity versus the metal ion concentration.

-

Calculate Slope: Determine the slope (K or b) of the linear portion of this calibration curve.[15][21]

-

Calculate LOD: Use the following equation to calculate the limit of detection:[21][22] LOD = 3.3 * (σ / K) Where:

-

σ is the standard deviation of the blank measurement.

-

K is the slope of the calibration curve.

-

-

Data Presentation and Interpretation

Organizing experimental results into a clear format is crucial for comparison and reporting.

Summary of Sensing Performance

The table below provides an example of how to summarize the key performance metrics of a 2-(2-oxazolyl)phenol-based sensor for various metal ions. Data are hypothetical for illustrative purposes.

| Metal Ion | Fluorescence Response | Stoichiometry (Probe:Metal) | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD) |

| Zn²⁺ | Ratiometric Turn-On | 1:1 | 2.5 x 10⁵ | 0.10 µM |

| Cu²⁺ | Turn-Off (Quenching) | 2:1 | 5.8 x 10⁴ | 0.16 µM |

| Cd²⁺ | Turn-On | 1:1 | 1.9 x 10⁵ | 0.25 µM |

| Pb²⁺ | Turn-Off (Quenching) | 1:1 | 8.3 x 10⁴ | 0.50 µM |

| Fe³⁺ | Turn-Off (Quenching) | 2:1 | 9.1 x 10⁴ | 0.45 µM |

This table synthesizes typical findings where different ions can induce varied responses and binding modes.[9][10][23]

Conclusion and Field-Proven Insights

2-(2-oxazolyl)phenol and its derivatives represent a versatile and powerful class of fluorescent chemosensors. Their function, rooted in the elegant ESIPT mechanism, allows for the sensitive and often selective detection of a range of metal ions. The protocols outlined in this document provide a robust starting point for researchers to explore these capabilities.

Key Considerations for Success:

-

Solvent and pH: The photophysical properties of ESIPT molecules can be highly sensitive to the solvent environment and pH.[9] It is critical to use a buffered system, especially in aqueous media, to ensure reproducible results.

-

Selectivity: Always perform interference studies by testing the probe's response to the target analyte in the presence of a cocktail of other relevant metal ions to validate its selectivity.

-

Quantum Yield: For quantitative comparisons between different probes, determining the fluorescence quantum yield is a standard and valuable practice.[23][24]

By carefully controlling experimental variables and applying the standardized protocols described herein, researchers can effectively harness the potential of 2-(2-oxazolyl)phenol-based sensors for a wide array of applications in chemistry, biology, and environmental science.

References

- Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2022). MDPI.

- 2-(2-Aminooxazol-5-yl)phenol (EVT-13136343). EvitaChem.

- Determination of detection limit of chemosensor 1 (10 µM)... (n.d.).

- The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry.

- The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2014). Agilent.

- Turn-on fluorescent chemosensor for determination of lutetium ion. (n.d.). Academia.edu.

- Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (n.d.). PMC.

- Job plot. (n.d.). Wikipedia.

- Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. (n.d.). MDPI.

- A novel 2,6-bis(benzoxazolyl)phenol macrocyclic chemosensor with enhanced fluorophore properties by photoinduced intramolecular proton transfer. (2023). RSC Publishing.

- Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.

- Spectrophotometric study of complexes by Job's method. (n.d.). Academia.edu.

- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). PMC.

- A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. (n.d.).

- A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. (n.d.).

- Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. (n.d.). PMC.

- A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii). (2023). RSC Publishing.

- Application Notes and Protocols: "Phenol, p-[2-(4-quinolyl)vinyl]-" as a Molecular Sensor in Biological Systems. (n.d.). Benchchem.

- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). Wiley Online Library.

- A Fluorescence Sensor Based on Biphenolic Backbone for Metal Ion Detection: Synthesis and Crystal Structure. (2024). MDPI.

- Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. (2022). ACS Omega.

- Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integr

- Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System. (2016). PubMed.

- Substitution Effect on 2-(Oxazolinyl)-phenols: Emission Color-Tuna- ble, Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-based Luminophores. (n.d.). ChemRxiv.

- Proton triggered emission and selective sensing of 2,4,6- trinitro phenol using a fluorescent hydrosol of 2- phenylquinoline. (n.d.). Shodhganga.

- Optimizing the Heavy Metal Ion Sensing Properties of Functionalized Silver Nanoparticles: The Role of Surface Co

- Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. (2024). Letters in Applied NanoBioScience.

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (n.d.). PMC.

- Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). Letters in Applied NanoBioScience.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. evitachem.com [evitachem.com]

- 8. 2-Oxazoline synthesis [organic-chemistry.org]

- 9. A novel 2,6-bis(benzoxazolyl)phenol macrocyclic chemosensor with enhanced fluorophore properties by photoinduced intramolecular proton transfer - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00140G [pubs.rsc.org]

- 10. A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii)-selective ratiometric turn-on detection in aqueous solutions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 11. Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Job plot - Wikipedia [en.wikipedia.org]

- 18. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 19. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 21. rsc.org [rsc.org]

- 22. agilent.com [agilent.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ir.vidyasagar.ac.in [ir.vidyasagar.ac.in]

Preparation of solid-state luminescent materials using HPO derivatives

Application Note: High-Purity Synthesis and Solid-State Engineering of HPO-Based ESIPT Lumophores

Executive Summary

This guide details the synthesis, purification, and solid-state engineering of 2-(2-hydroxyphenyl)benzoxazole (HPO) derivatives. Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), HPO derivatives utilize Excited-State Intramolecular Proton Transfer (ESIPT) to achieve large Stokes shifts and intense solid-state emission. This protocol is designed for researchers developing organic light-emitting diodes (OLEDs), solid-state sensors, and security inks, where controlling the crystal packing is as critical as the molecular synthesis itself.

Scientific Foundation: The ESIPT Mechanism

The utility of HPO lies in its photophysical cycle. Upon photoexcitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl group (donor) to the oxazole nitrogen (acceptor), transforming from the Enol (

-

Solution State: Often weakly emissive due to non-radiative decay via bond rotation.

-

Solid State: Restriction of Intramolecular Rotation (RIR) and specific crystal packing (J-aggregates) suppress non-radiative pathways, leading to highly efficient Crystallization-Induced Emission (CIE) .

Mechanism Visualization

The following diagram illustrates the four-level photocycle responsible for the large Stokes shift (typically >6000 cm⁻¹), which eliminates self-absorption.

Figure 1: The ESIPT photocycle. The structural reorganization allows emission from the Keto tautomer, resulting in a significant redshift from the absorption wavelength.

Protocol A: Chemical Synthesis (PPA-Mediated Condensation)

We utilize Polyphosphoric Acid (PPA) as both solvent and acid catalyst.[1] This method is superior to high-boiling solvents (e.g., trichlorobenzene) because it drives the equilibrium forward by sequestering water, ensuring high yields of the closed-ring benzoxazole.

Target Molecule: 2-(2-hydroxy-5-methylphenyl)benzoxazole (m-HPO) Rationale: The methyl group improves solubility and directs crystal packing without altering the core ESIPT pharmacophore.

Reagents:

-

2-Amino-4-methylphenol (1.0 eq)

-

Salicylic Acid (1.0 eq)

-

Polyphosphoric Acid (PPA) (10 g per 1 g reactant)

-

Sodium Bicarbonate (

w/v aqueous solution)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, mix 2-Amino-4-methylphenol (10 mmol) and Salicylic Acid (10 mmol).

-

Catalyst Addition: Add PPA (20 g). Use a mechanical stirrer; magnetic stir bars will seize due to high viscosity.

-

Cyclization: Heat to

C for 1 hour to dissolve reagents, then ramp to-

Critical Check: The mixture should turn from a slurry to a translucent dark syrup.

-

-

Quenching: Cool reaction mass to

C. Slowly pour into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a gummy solid. -

Neutralization: Adjust pH to 7.0–8.0 using

-

Isolation: Filter the solid, wash with water (

mL), and dry in a vacuum oven at

Figure 2: PPA-mediated synthesis workflow for benzoxazole derivatives.

Protocol B: Solid-State Engineering (Polymorph Tuning)

The emission color of HPO derivatives in the solid state is strictly dependent on molecular packing (polymorphism). We use Solvent Diffusion to access metastable states that often exhibit higher Quantum Yields (QY).

Method: Anti-Solvent Diffusion

-

Dissolution: Dissolve 100 mg of crude m-HPO in 5 mL of THF (good solvent). Filter through a 0.45

m PTFE syringe filter to remove dust (nucleation sites). -

Layering: Carefully layer 15 mL of Hexane (anti-solvent) on top of the THF solution in a narrow vial. Do not mix.

-

Crystallization: Seal and store in the dark at room temperature for 48–72 hours.

-

Observation: Needle-like crystals (Form I) usually form at the interface. Block-like crystals (Form II) may form at the bottom.

-

-

Harvesting: Decant solvents and dry crystals in air.

Why this works: Slow diffusion allows molecules to organize into thermodynamically stable lattices (J-aggregates) which favor ESIPT emission, whereas rapid evaporation often yields amorphous solids with lower QY.

Characterization & Data Analysis

Key Performance Indicators (KPIs)

Compare your synthesized material against these benchmarks to validate quality.

| Parameter | Solution (DCM) | Solid State (Crystal) | Causality / Note |

| Emission | 380 nm (UV/Blue) | 510–550 nm (Green/Yellow) | ESIPT is more efficient in solid state; Keto emission dominates. |

| Stokes Shift | ~4000 | >8000 | Huge shift prevents self-absorption in high-density solids. |

| Quantum Yield ( | < 2% | 20% – 60% | RIR mechanism suppresses non-radiative decay in solids. |

| Lifetime ( | < 1 ns | 2–5 ns | Longer lifetime in solid state indicates stabilized Keto form. |

Validation Checkpoints

-

NMR (

in -

XRD: Sharp Bragg peaks confirm crystallinity. Amorphous halos indicate poor packing and likely low emission intensity.

Troubleshooting Guide

-

Issue: Product is black/tarry.

-

Cause: Oxidation of aminophenol during heating.

-

Fix: Perform the reaction under Nitrogen (

) atmosphere.

-

-

Issue: No fluorescence in solid state.

-

Cause: Formation of H-aggregates (face-to-face stacking) which quench emission.

-

Fix: Introduce bulky substituents (e.g., t-butyl) on the phenol ring to force J-aggregation or slip-stacking.

-

-

Issue: Low yield after water quench.

-

Cause: Formation of the phosphate ester intermediate that didn't hydrolyze.

-

Fix: Reflux the quenched aqueous mixture for 30 mins before neutralizing.

-

References

-

Synthesis & Mechanism of HPO Deriv

- Title: Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence.

- Source: ResearchG

-

URL:[Link]

-

Solid-St

- Title: Tuning excited-state-intramolecular-proton-transfer (ESIPT)

- Source: Royal Society of Chemistry (RSC) / NIH

-

URL:[Link]

-

PPA C

-

Solid-St

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Organic compounds for solid state luminescence enhancement/aggregation induced emission: a theoretical perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Note: pH-Dependent Fluorescence Tuning of 2-(2-Hydroxyphenyl)oxazole for Advanced Sensing Applications

Introduction: The Critical Role of pH and the Advent of Fluorescent Probes

The precise measurement and monitoring of pH are fundamental to a vast array of scientific disciplines, from cellular biology and drug discovery to materials science and environmental monitoring. While traditional methods like pH electrodes are invaluable, they can be invasive and are often not suitable for in-situ measurements within sensitive or microscopic environments. Fluorescent pH probes offer a powerful alternative, providing high sensitivity, rapid response times, and the ability to perform non-invasive measurements with high spatial and temporal resolution.[1]

Among the various classes of fluorescent pH indicators, 2-(2-hydroxyphenyl)oxazole (HPO) and its derivatives have emerged as a particularly compelling scaffold.[2][3] These molecules exhibit a remarkable pH-dependent fluorescence profile, which is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6] This unique mechanism allows for ratiometric sensing capabilities and often results in a large separation between excitation and emission wavelengths (a large Stokes shift), which is highly desirable for minimizing background signal and enhancing detection sensitivity.

This guide provides an in-depth exploration of the principles governing the pH-dependent fluorescence of HPO derivatives. We will delve into the underlying photochemistry, present detailed protocols for their characterization and application, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.

The Core Principle: Unraveling Excited-State Intramolecular Proton Transfer (ESIPT)

The key to the pH-sensing capability of 2-(2-hydroxyphenyl)oxazole lies in its unique molecular structure, which facilitates an ultrafast proton transfer in the excited state. Upon photoexcitation, the electronic properties of the molecule change dramatically, making the phenolic proton significantly more acidic and the oxazole nitrogen atom more basic.[4] This triggers the ESIPT process.

Let's break down the species involved:

-

Enol Tautomer (E): In the ground state at neutral or acidic pH, the molecule exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxazole nitrogen. Upon excitation with UV light, it reaches the excited enol state (E). This form typically exhibits fluorescence in the blue region of the spectrum.

-

Keto Tautomer (K): Following excitation, the proton from the hydroxyl group is rapidly transferred to the oxazole nitrogen. This transfer occurs on a femtosecond to picosecond timescale.[6][7] The resulting species is an excited-state keto tautomer (K), which is energetically more stable than the excited enol form. The K* tautomer relaxes to the ground state by emitting a photon at a much longer wavelength (typically green to orange), resulting in a very large Stokes shift.[7][8]

-

Anionic (Phenolate) Form (A): Under alkaline conditions (high pH), the phenolic proton is abstracted by the base in the surrounding medium, forming the phenolate anion in the ground state. Upon excitation, this anionic form (A) is generated, which typically fluoresces at an intermediate wavelength, often in the orange-red region.[8][9]

The fluorescence emission of an HPO derivative is therefore a sensitive readout of the proton concentration in its environment. At low to neutral pH, the ESIPT pathway is dominant, leading to strong emission from the keto tautomer. As the pH increases into the alkaline range, the ground-state deprotonation becomes the prevailing process, and the emission switches to that of the anionic form.[10][11][12] This distinct, pH-dependent switching between emissive states is the foundation of its utility as a pH probe.

Caption: Experimental workflow for determining the pKa of an HPO-based fluorescent probe.

References

-

Luminescence. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. John Wiley & Sons, Ltd. [Link]

-

The Journal of Physical Chemistry Letters. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives. ACS Publications. [Link]

-

RSC Advances. (2015). Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives. RSC Publishing. [Link]

-

Journal of Photochemistry and Photobiology A: Chemistry. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. ResearchGate. [Link]

-

The Journal of Physical Chemistry B. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]

-

Bulletin of the Korean Chemical Society. (2005). Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. KoreaScience. [Link]

-

ResearchGate. (n.d.). Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2022). The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. RSC Publishing. [Link]

-

Unknown Source. (n.d.). preparation of buffer. [Link]

-

Shimadzu. (n.d.). Preparing Buffer Solutions. [Link]

-

The Journal of Physical Chemistry A. (2002). Solvent-Dependent Photoinduced Tautomerization of 2-(2'-Hydroxyphenyl)benzoxazole. ACS Publications. [Link]

-

Semantic Scholar. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. [Link]

-

ResearchGate. (2019). Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding. [Link]

-

Journal of Chemical Education. (2024). Easy, Bright, Fluorescence Demonstration of Buffer Action. [Link]

-

St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]

-

Sci-Hub. (2011). 2-(2'- Chloro Phenyl)- 5- (2'- Hydroxyl Phenyl)-1,3,4-Oxadiazole as a Florescent Probe for DNA Determination. [Link]

-

Biomedical Engineering Online. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. [Link]

-

ResearchGate. (2024). (PDF) A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. [Link]

-

RSC Publishing. (2017). Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process. [Link]

-

The Journal of Organic Chemistry. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. [Link]

-

The Journal of Physical Chemistry A. (2018). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2′-Hydroxyphenyl)benzoxazole. [Link]

-

ACS Publications. (2013). A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Organic & Biomolecular Chemistry. (2022). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. RSC Publishing. [Link]

-

Scientific Reports. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Nature. [Link]

-

PubMed. (2018). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole. [Link]

-

ResearchGate. (2017). Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with reverse intersystem crossing process. [Link]

-

Molecules. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. MDPI. [Link]

-

Chemical Science. (2018). Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process. [Link]

-

ResearchGate. (2023). (PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. [Link]

-

Scribd. (n.d.). Fluorimetry and Titration Methods. [Link]

-

Unknown Source. (n.d.). pH Measurement and Titration. [Link]

-

Unknown Source. (n.d.). Acid-Base Titration Using a pH Meter. [Link]

-

ResearchGate. (n.d.). Spectrophotometric titration for the pH profile in the acid (top) and.... [Link]

-

IOW. (n.d.). Spectrophotometric pH measurements. [Link]

Sources

- 1. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Resolving Dual Emission Bands in HPO Fluorescence Spectra

Ticket ID: HPO-ESIPT-001 Topic: Troubleshooting Dual Emission & Spectral Artifacts in 3-Hydroxypyridin-4-one (HPO) Derivatives Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Core Concept: The Mechanism of Dual Emission

Before troubleshooting, it is critical to understand why HPO derivatives exhibit dual emission. Unlike standard fluorophores (e.g., Fluorescein), HPO undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .

-

The "Normal" Band (N / Enol):* Upon excitation, the molecule exists in the Enol form. If proton transfer is blocked or slow, it emits from this state (typically 380–420 nm , Blue/Violet).

-

The "Tautomer" Band (T / Keto):* Under optimal conditions, the excited proton transfers to the carbonyl oxygen, forming a Keto tautomer. This species emits at a much longer wavelength (typically 500–550 nm , Green/Yellow) with a large Stokes shift.

The Problem: Dual emission occurs when the population is split between these two states due to environmental interference, leading to confusing spectra.

ESIPT Photophysics Diagram

The following diagram illustrates the competing pathways causing dual emission.

Figure 1: The ESIPT photocycle. Dual emission arises when solvent interactions or steric hindrance block the transition from S1 Enol to S1 Keto, causing simultaneous emission from both states.

Troubleshooting Modules

Module A: The "Ghost" Blue Band (Solvent Effects)

User Query: "My HPO probe is supposed to emit green (530 nm), but I see a significant blue peak (410 nm) appearing. Is my probe degrading?"

Diagnosis: This is likely Solvent-Induced ESIPT Inhibition . HPO requires an intramolecular hydrogen bond to facilitate proton transfer. Protic solvents (water, methanol, ethanol) form intermolecular hydrogen bonds with the HPO hydroxyl/carbonyl groups, disrupting the internal pathway. This traps the molecule in the Enol form, causing the blue emission.

Resolution Protocol:

-

Check Solvent Polarity: Refer to the table below. If using MeOH/EtOH, expect dual bands.

-

Drying Step: If using aprotic solvents (DCM, MeCN) and seeing blue emission, your solvent may be "wet." Dry solvents over molecular sieves.

-

Ratio Analysis: If the application is biological (aqueous), the blue band is unavoidable. Use the ratio (

) as the analytical signal rather than absolute intensity.

| Solvent Type | Example | Interaction Mechanism | Spectral Result |

| Non-Polar | Cyclohexane, Toluene | No interference | Dominant Keto Band (Green) |

| Polar Aprotic | Acetonitrile, DMSO | Dipole stabilization | Dominant Keto, slight Blue shift |

| Polar Protic | Water, Methanol | H-Bond Disruption | Strong Dual Emission (Blue + Green) |

Module B: The "Vanishing" Signal (Metal Contamination)

User Query: "I am testing the probe in buffer, but the fluorescence intensity is significantly lower than reported, and the band shape is distorted."

Diagnosis: Trace Metal Quenching (PET).

HPO is an extremely high-affinity chelator for Fe

-

Mechanism: Metal binding replaces the proton required for ESIPT. Furthermore, paramagnetic metals (like Fe

) cause fluorescence quenching via Photoinduced Electron Transfer (PET).

Resolution Protocol:

-

The EDTA Check: Add excess EDTA (10-50 µM) to your cuvette.

-

Result: If fluorescence intensity recovers or the spectral shape changes, your buffer was contaminated.

-

-

Glassware Hygiene: Do not use standard lab detergents. Acid-wash all glassware (10% HNO

soak overnight) to remove adsorbed metal ions. -

Reagent Grade: Switch to "Trace Metal Grade" buffer salts and water (18.2 MΩ).

Module C: Ratiometric Instability (Concentration & pH)

User Query: "The ratio of the two bands changes when I dilute the sample. Isn't ratiometric sensing supposed to be concentration-independent?"

Diagnosis: Inner Filter Effect (IFE) or Aggregation.

-

IFE: At high concentrations, the HPO molecule (or other species) absorbs the excitation light before it penetrates the sample, or re-absorbs the blue emission (Enol band) if the Stokes shift isn't large enough.

-

Aggregation: HPO derivatives are often hydrophobic. At high concentrations, they form

stacked aggregates which inhibit ESIPT, often enhancing the blue (Enol) emission or causing broad, structureless red-shifted bands.

Resolution Protocol:

-

Absorbance Check: Measure UV-Vis absorbance at the excitation wavelength.[1] It must be < 0.1 OD to prevent IFE.

-

Linearity Test: Perform a serial dilution. If the

ratio changes significantly, you are working above the critical aggregation concentration. -

pH Buffer: HPO has a pKa ~9 (hydroxyl) and ~3 (pyridine nitrogen). Ensure your buffer pH is at least 1 unit away from these pKa values to maintain a single protonation state.

Diagnostic Decision Tree

Use this flowchart to isolate the specific cause of spectral anomalies.

Figure 2: Step-by-step diagnostic workflow for identifying the source of spectral artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use the dual emission for pH sensing? A: Yes. The protonation of the pyridine nitrogen (at low pH) often alters the electron push-pull system, changing the ESIPT efficiency. By monitoring the ratio of the Enol (Blue) to Keto (Green) bands, you can create a ratiometric pH sensor, provided you calibrate against the specific pKa of your derivative [1].

Q: Why does my spectrum look different in the solid state vs. solution? A: In the solid state, HPO molecules are packed tightly. This restricts the intramolecular rotation often required to achieve the planar geometry necessary for ESIPT. Additionally, intermolecular H-bonds between crystals can lock the molecule in the Enol form or induce "Aggregation-Induced Emission" (AIE) phenomena distinct from solution-phase ESIPT [2].

Q: I see a third band at >600 nm. What is this? A: If you are working at high concentrations, this is likely an excimer (excited state dimer). HPO derivatives with large aromatic substituents (like coumarin or napthalene tags) are prone to stacking. Dilute the sample by 10x; if the 600 nm band disappears relative to the main peaks, it is an excimer artifact.

References

-

Excited-State Intramolecular Proton Transfer (ESIPT) in 3-Hydroxy-4-pyridinone Derivatives. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Context: Details the fundamental photophysics and solvent dependence of the Enol-Keto equilibrium.

-

Dual emission of ESIPT-capable systems: Interplay of fluorescence and phosphorescence. Source:Royal Society of Chemistry (RSC) - Photochemical & Photobiological Sciences Context:[2] Explains solid-state vs. solution behavior and the rigidification effects on dual emission bands.

-

Fluorescence Spectroscopy: Troubleshooting Measurements. Source:Edinburgh Instruments Technical Guides Context: Standard protocols for identifying Inner Filter Effects and detector saturation artifacts.

Sources

Technical Support Center: Minimizing Photodegradation of 2-(2-oxazolyl)phenol Dyes

Welcome to the Advanced Applications Support Center. Topic: Photostability Optimization for ESIPT-based 2-(2-oxazolyl)phenol Probes. Role: Senior Application Scientist.

Introduction: The ESIPT Stability Paradox